molecular formula C13H12N4O5 B4321753 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4321753
M. Wt: 304.26 g/mol
InChI Key: LHSQVBUCVXGYBA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a benzodioxole ring and a nitro-substituted pyrazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Nitro-Substituted Pyrazole: This involves the nitration of pyrazole derivatives.

    Coupling Reaction: The benzodioxole and nitro-pyrazole intermediates are then coupled using acetamide as a linker under appropriate conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: Various substitution reactions can occur, especially on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural motifs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and nitro-pyrazole structures can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: can be compared with other benzodioxole or nitro-pyrazole derivatives.

    Benzodioxole derivatives: Often explored for their antioxidant and anti-inflammatory properties.

    Nitro-pyrazole derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

The unique combination of the benzodioxole and nitro-pyrazole rings in this compound may confer distinct biological activities not observed in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c18-13(7-16-6-10(5-15-16)17(19)20)14-4-9-1-2-11-12(3-9)22-8-21-11/h1-3,5-6H,4,7-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQVBUCVXGYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

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